molecular formula C12H10ClNO2 B8727682 2-(4-Chloronaphthalen-1-yl)oxyacetamide CAS No. 91961-43-2

2-(4-Chloronaphthalen-1-yl)oxyacetamide

Cat. No. B8727682
CAS RN: 91961-43-2
M. Wt: 235.66 g/mol
InChI Key: MNALIQIGSRBYMV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-Chloronaphthalen-1-yl)oxyacetamide is a useful research compound. Its molecular formula is C12H10ClNO2 and its molecular weight is 235.66 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-(4-Chloronaphthalen-1-yl)oxyacetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(4-Chloronaphthalen-1-yl)oxyacetamide including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

91961-43-2

Product Name

2-(4-Chloronaphthalen-1-yl)oxyacetamide

Molecular Formula

C12H10ClNO2

Molecular Weight

235.66 g/mol

IUPAC Name

2-(4-chloronaphthalen-1-yl)oxyacetamide

InChI

InChI=1S/C12H10ClNO2/c13-10-5-6-11(16-7-12(14)15)9-4-2-1-3-8(9)10/h1-6H,7H2,(H2,14,15)

InChI Key

MNALIQIGSRBYMV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=CC=C2Cl)OCC(=O)N

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of 4-chloronaphthalen-1-ol (3.57 g, 20.0 mmol), 2-bromoacetamide (2.76 g, 20.0 mmol) and K2CO3 (5.53 g, 40.0 mmol) in acetone (40 mL) was stirred at 70° C. overnight. The mixture was cooled to rt and filtered and the filtrate was concentrated in vacuo. The residue was purified by a silica gel column chromatography (PE/EtOAc (V/V)=1:1) to give the title compound as a white solid (2.32 g, 49%).
Quantity
3.57 g
Type
reactant
Reaction Step One
Quantity
2.76 g
Type
reactant
Reaction Step One
Name
Quantity
5.53 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Yield
49%

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